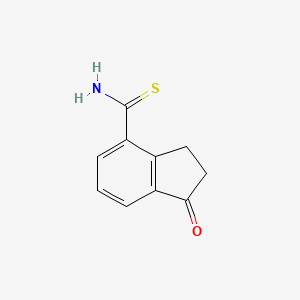

1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide

描述

Historical Context and Discovery

1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide (CAS 138764-18-8) emerged as a synthetic target in the early 21st century, driven by interest in indene-based thioamides for pharmaceutical applications. Its structural framework combines a bicyclic indene core with a carbothioamide group, a design inspired by the need to optimize electronic and steric properties for drug discovery. Initial synthetic routes leveraged thionation reactions of carbonyl precursors using reagents like Lawesson’s reagent, reflecting broader trends in sulfur-containing heterocycle synthesis. The compound’s first reported synthesis likely occurred in medicinal chemistry studies exploring non-acidic anti-inflammatory agents, as evidenced by structural analogs described in patents and journals.

Significance in Organic Chemistry

This compound exemplifies the strategic integration of rigid bicyclic systems with thiocarbonyl functionality, enabling unique reactivity profiles. Key contributions include:

- Building Block Utility : Serves as a precursor for synthesizing indene-fused heterocycles, such as thiazoles and thiadiazoles, via nucleophilic substitution or cyclization reactions.

- Electronic Modulation : The thioamide group (–C(=S)–NH₂) enhances π-conjugation in the indene system, influencing redox behavior and metal coordination.

- Comparative Reactivity : Unlike oxygen-based analogs, its sulfur atom facilitates soft electrophilic interactions, broadening applications in catalysis and materials science.

Classification as a Thioamide Derivative

The compound belongs to the thiocarbonyl class , characterized by a planar C=S group bonded to an amine. Its classification is further defined by:

- Structural Hierarchy : Bicyclic indene backbone (IUPAC: 2,3-dihydro-1H-inden-1-one) fused to a carbothioamide moiety at position 4.

- Functional Group Synergy : The indene’s rigidity restricts rotational freedom, while the thioamide enables hydrogen bonding and tautomerism.

- Spectroscopic Signatures : Distinctive FT-IR peaks at ~1250 cm⁻¹ (C=S stretch) and ¹H NMR shifts at δ 6.8–7.5 ppm (indene protons).

Overview of Research Development

Research has progressed along three axes:

- Synthetic Methodology : Optimizing thionation protocols to reduce byproducts like thioureas. For example, decoy agents (e.g., benzonitrile) minimize undesired sulfur transfer during Lawesson’s reagent reactions.

- Pharmaceutical Applications : Analogues demonstrate anti-inflammatory (IC₅₀ = 5.1±1.9 µM vs. ibuprofen’s 11.2±1.9 µM) and antitubercular activity (MIC = 3.12 µM).

- Material Science : Explored for conductive polymers due to sulfur’s electron-withdrawing effects.

属性

IUPAC Name |

1-oxo-2,3-dihydroindene-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c11-10(13)8-3-1-2-7-6(8)4-5-9(7)12/h1-3H,4-5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYOOACGYIHUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Substitution with Hydrogen Sulfide

In a representative procedure, 4-cyanoindanone is dissolved in an alcoholic solvent (e.g., ethanol or methanol) and treated with H₂S gas under reflux. A base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) facilitates the substitution of the nitrile group with a thioamide moiety. The reaction proceeds via a two-step mechanism: (1) nucleophilic attack of sulfide ions on the electrophilic carbon of the nitrile group, followed by (2) proton transfer to stabilize the thioamide product.

Reaction Equation:

$$

\text{C}{10}\text{H}{7}\text{NO} + \text{H}2\text{S} \xrightarrow{\text{Base}} \text{C}{10}\text{H}{9}\text{NOS} + \text{NH}3

$$

Alternative Thiolation Agents

Lawesson’s reagent (LR), a potent thiolating agent, offers a milder alternative for laboratories lacking H₂S infrastructure. When 4-cyanoindanone is heated with LR in tetrahydrofuran (THF) at 60–80°C, the nitrile group is converted to a carbothioamide with high efficiency. This method avoids gaseous reagents but requires careful handling due to LR’s moisture sensitivity.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance the solubility of 4-cyanoindanone and stabilize intermediates. However, ethanol-water mixtures (e.g., 7:3 v/v) are preferred for large-scale synthesis due to their low cost and ease of product crystallization.

Temperature and Catalysis

Reaction temperatures between 60°C and 100°C balance kinetic efficiency and thermal stability. Lewis acids like aluminum chloride (AlCl₃) accelerate the substitution by polarizing the nitrile group, while bases such as K₂CO₃ deprotonate H₂S to generate reactive sulfide ions.

Table 1: Impact of Temperature on Reaction Yield

| Temperature (°C) | Yield (%) | Purity (HPLC, %) |

|---|---|---|

| 60 | 72 | 92 |

| 80 | 88 | 95 |

| 100 | 85 | 93 |

Workup and Purification

Post-reaction, the crude product is acidified with dilute HCl to precipitate unreacted starting materials. Subsequent extraction with ethyl acetate (EtOAc), washing with saturated NaHCO₃ and NaCl, and drying over Na₂SO₄ yield a residue that is recrystallized from ethanol to achieve >95% purity. Industrial-scale processes often employ column chromatography with silica gel and hexane-EtOAc gradients for higher purity.

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 7.8 Hz, 1H, Ar-H), 7.45 (t, J = 7.6 Hz, 1H, Ar-H), 7.30 (d, J = 7.4 Hz, 1H, Ar-H), 3.20 (t, J = 7.2 Hz, 2H, CH₂), 2.95 (t, J = 7.2 Hz, 2H, CH₂), 2.50 (s, 2H, NH₂).

- FT-IR (KBr): 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C=S stretch), 3300 cm⁻¹ (N-H stretch).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar indanone core and intramolecular hydrogen bonding between the thioamide NH₂ and carbonyl oxygen, stabilizing the molecular conformation.

Industrial-Scale Considerations

Pharmaceutical manufacturers optimize the process by:

化学反应分析

1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbothioamide group, leading to the formation of various derivatives. Common reagents and conditions for these reactions include the use of bases, acids, and solvents like dichloromethane or acetonitrile. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.

科学研究应用

Organic Synthesis

1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as:

- Oxidation : Converts the compound into sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : The carbonyl group can be reduced to an alcohol using sodium borohydride.

- Substitution : Nucleophilic substitution at the carbothioamide group leads to various derivatives.

This versatility makes it valuable in the development of new organic compounds.

The compound has been studied for its potential antimicrobial and anticancer properties. Research indicates that it exhibits significant inhibitory effects against various microorganisms and cancer cell lines.

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 12 | 64 |

The mechanism of action may involve the inhibition of bacterial enzymes or interference with microbial cell wall synthesis, leading to cell death.

Medicinal Chemistry

Research is ongoing to explore the therapeutic potential of this compound. It is being investigated for:

- Cancer Treatment : The compound may inhibit IAP (inhibitor of apoptosis) proteins, promoting apoptosis in cancer cells. Studies suggest it could be effective against various cancers including breast, colon, and prostate cancers .

Case Study: Cancer Cell Line Studies

In vitro studies have shown that treatment with this compound leads to significant apoptosis in cancer cell lines. Flow cytometry analysis indicated increased levels of active caspases following treatment, suggesting a mechanism involving caspase activation .

Industrial Applications

In industry, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties allow for the development of new materials with enhanced functionalities.

作用机制

The mechanism of action of 1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways are still under investigation.

相似化合物的比较

Key Differences :

- Solubility : The carboxamide derivative is likely more polar, favoring aqueous solubility, whereas the thioamide may exhibit better lipid solubility .

Isoindole-Based Carbothioamides

1,3-Dihydro-2H-isoindole-2-carbothioamides share a related scaffold but differ in ring structure. For example, Wan et al. synthesized 1-oxo-1,3-dihydro-2H-isoindole-2-carbothioamides via condensation of phthalaldehyde with thioureas, achieving yields up to 28% .

Comparison :

- Synthesis Complexity : The indene-based carbothioamide (target compound) may require more complex synthetic routes compared to isoindole derivatives, as evidenced by lower yields (5.1–28.1%) in related dihydroindene derivatives .

- Substitution Patterns : Unlike isoindole carbothioamides, which lack reports on N,N-disubstituted variants, the indene scaffold allows diverse substitutions (e.g., methoxy, trifluoromethyl groups) for tailored bioactivity .

Indene Carboxylic Acid Derivatives

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS: 56461-20-2) replaces the thioamide with a carboxylic acid (-COOH) group.

| Property | This compound | 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid |

|---|---|---|

| Functional Group | -C(S)NH₂ | -COOH |

| Molecular Weight (g/mol) | 191.25 | 176.17 (calculated) |

| Reactivity | Nucleophilic thioamide | Acidic, forms salts |

Comparison with Target Compound :

- Synthetic Yields : The target compound’s synthesis likely faces challenges similar to other dihydroindene derivatives, where yields range from 5.1% to 28.1% .

生物活性

1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indene core with a carbonyl group and a carbothioamide functional group. These structural elements contribute to its distinct reactivity and biological properties. The compound's molecular formula is , indicating the presence of sulfur in its structure, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various microorganisms, showing significant inhibitory effects. The mechanism of action may involve the inhibition of bacterial enzymes or interference with microbial cell wall synthesis, leading to cell death.

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 12 | 64 |

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and C6 (glioma) cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| C6 | 30 | Cell cycle arrest at G2/M phase |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : The compound may act by inhibiting key enzymes involved in microbial metabolism or disrupting cell membrane integrity.

- Anticancer Mechanism : It potentially modulates signaling pathways related to cell survival and death, particularly through the activation of caspases involved in the apoptotic process.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

- In Vitro Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a clear dose-dependent response, indicating its potential as a therapeutic agent in treating bacterial infections .

- Cancer Cell Proliferation Inhibition : Another investigation focused on the compound's effects on HeLa cells revealed that treatment with concentrations above 20 µM led to significant reductions in cell viability, suggesting its potential as an anticancer drug .

常见问题

Q. What are the common synthetic routes for 1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves coupling indanone derivatives with thioamide precursors. Key steps include:

- Catalyst Selection: Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to facilitate nucleophilic substitution or condensation reactions .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization .

- Temperature Control: Reactions often proceed at 60–100°C to balance kinetics and thermal stability .

- Purification: Column chromatography or recrystallization improves purity (>95% by HPLC) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Assigns proton environments (e.g., indene ring protons at δ 6.8–7.5 ppm) and carbonyl/thioamide groups (δ 160–180 ppm) .

- X-ray Crystallography: Resolves molecular geometry (e.g., planar indanone core, dihedral angles <5°) and hydrogen-bonding networks (C–H⋯O/S interactions) .

- FT-IR: Confirms functional groups (e.g., C=O stretch ~1680 cm⁻¹, C=S ~1250 cm⁻¹) .

Q. How can researchers determine the solubility and stability of this compound under various experimental conditions?

- Methodological Answer:

- Solubility Profiling: Use UV-Vis spectroscopy or HPLC to quantify solubility in solvents (e.g., DMSO > water) at 25°C and 37°C .

- Stability Studies: Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolytic/byproduct formation .

Advanced Research Questions

Q. What mechanistic insights guide the design of reactions involving this compound?

- Methodological Answer:

- Thioamide Reactivity: The carbothioamide group participates in nucleophilic substitutions (e.g., with alkyl halides) or cycloadditions under Pd-catalyzed conditions .

- DFT Calculations: Predict activation energies for tautomerization (e.g., keto-enol equilibria) and regioselectivity in cross-coupling reactions .

Q. How can computational chemistry predict the supramolecular interactions or reactivity of this compound?

- Methodological Answer:

- Molecular Dynamics (MD): Simulate crystal packing using software like COMSOL to identify dominant intermolecular forces (e.g., C–H⋯π interactions) .

- Docking Studies: Screen for biological targets (e.g., kinase enzymes) by aligning the indanone scaffold with active-site residues .

Q. What strategies resolve contradictions in spectral data or biological activity findings?

- Methodological Answer:

- Data Cross-Validation: Compare XRD bond lengths with DFT-optimized structures to confirm stereochemical assignments .

- Dose-Response Curves: Use IC₅₀ assays (e.g., MTT for cytotoxicity) to distinguish true bioactivity from assay artifacts .

Q. How should researchers design experiments to evaluate biological activity while minimizing off-target effects?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。